molecular formula C11H16N4 B2359599 2-((dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine CAS No. 1091747-12-4

2-((dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine

Cat. No. B2359599
CAS RN: 1091747-12-4
M. Wt: 204.277
InChI Key: WIBLUIOQXMXHQA-UHFFFAOYSA-N
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Description

2-((dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine (DMABI) is a novel small molecule that has been studied for its potential applications in a variety of scientific research areas. It is a member of the benzimidazole family of compounds, which are known for their unique structural features and chemical properties. DMABI has been studied for its ability to interact with proteins and other molecules in various biochemical and physiological processes.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Serial Double Nucleophilic Addition

    The compound has been involved in the study of nucleophilic addition reactions to the imidazole nucleus. A study by Ohta et al. (2000) investigated the reaction of a related compound with N,N-dimethylamine, leading to products through abnormal addition mechanisms (Ohta et al., 2000).

  • Synthesis of Heterocyclic Compounds

    Abdel-Khalik et al. (2008) described the synthesis of various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidine and benzo[4,5]imidazo[1,2-a]pyrimidine, using similar compounds as intermediates (Abdel-Khalik et al., 2008).

  • Polymerization Initiators

    A study by Akpan et al. (2018) explored the use of benzimidazolylmethyl)amine ligands in the ring-opening polymerization of ε-caprolactone and lactides, suggesting potential applications in polymer synthesis (Akpan et al., 2018).

  • Synthesis of Triazafulvalene Systems

    Uršič et al. (2010) conducted a study on the synthesis of new triazafulvalene systems using a compound containing the dimethylamino group, indicating its role in advanced organic synthesis (Uršič et al., 2010).

Material Science and Polymers

  • UV-Curable Epoxide Resins

    Chiang and Hsieh (2008) investigated the role of tertiary amines, including imidazole derivatives, in enhancing the properties of UV-curable epoxide resins, suggesting applications in opto-electronic materials (Chiang & Hsieh, 2008).

  • Generation of Structurally Diverse Compounds

    Roman (2013) utilized a similar compound in generating a diverse library of compounds through alkylation and ring closure reactions, highlighting its utility in creating diverse chemical structures (Roman, 2013).

Conformational and Structural Studies

  • X-ray Crystallography and NMR Studies: Benassi et al. (1985) conducted a study on the conformational properties of methylated amino groups in benzimidazole, providing insights into the structural aspects of similar compounds (Benassi et al., 1985).

Biological Research

  • Antiviral Agents: Eldebss et al. (2015) reported the design and synthesis of benzo[d]imidazole-based heterocycles, including compounds structurally related to the one , as potential broad-spectrum antiviral agents (Eldebss et al., 2015).

properties

IUPAC Name

2-[(dimethylamino)methyl]-1-methylbenzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c1-14(2)7-11-13-9-6-8(12)4-5-10(9)15(11)3/h4-6H,7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBLUIOQXMXHQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N=C1CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine

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